VH 101, acid

PROTAC VHL ligand Functional handle

VH 101, acid is a benzylic carboxylic acid-functionalized VHL ligand for PROTAC synthesis. Its 1-fluorocyclopropanecarboxamide moiety ensures high VHL binding (Kd ≈ 44 nM) and metabolic stability vs. VH032 analogs. The acid handle enables direct amide conjugation without orthogonal protection, eliminating linker geometry variability inherent to phenol derivatives. Essential for kinase/epigenetic degrader programs; replacement with VH 101, phenol alters degradation kinetics and DC50. Stereo-defined (S,R,S,S).

Molecular Formula C28H35FN4O6S
Molecular Weight 574.7 g/mol
Cat. No. B12362691
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVH 101, acid
Molecular FormulaC28H35FN4O6S
Molecular Weight574.7 g/mol
Structural Identifiers
SMILESCC1=C(SC=N1)C2=CC=C(C=C2)C(CC(=O)O)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)C4(CC4)F)O
InChIInChI=1S/C28H35FN4O6S/c1-15-22(40-14-30-15)17-7-5-16(6-8-17)19(12-21(35)36)31-24(37)20-11-18(34)13-33(20)25(38)23(27(2,3)4)32-26(39)28(29)9-10-28/h5-8,14,18-20,23,34H,9-13H2,1-4H3,(H,31,37)(H,32,39)(H,35,36)/t18-,19+,20+,23-/m1/s1
InChIKeyIWPNYGPPFCLKCL-QTDGGUCWSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

VH 101, Acid (2408341-97-7): A Functionalized VHL E3 Ligase Ligand for PROTAC Procurement


(3S)-3-[[(2S,4R)-1-[(2S)-2-[(1-fluorocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carbonyl]amino]-3-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]propanoic acid, commonly known as VH 101, acid, is a functionalized von Hippel-Lindau (VHL) E3 ubiquitin ligase ligand specifically engineered for targeted protein degradation (TPD) applications . This compound serves as a critical building block in the assembly of Proteolysis-Targeting Chimeras (PROTACs), incorporating a carboxylic acid functional handle at the benzylic position for conjugation to target protein ligands . Structurally, it contains a 1-fluorocyclopropanecarboxamide moiety that confers enhanced binding affinity (Kd ≈ 44 nM to VHL) and metabolic stability compared to earlier-generation VHL ligands . The compound is characterized by high stereochemical purity (≥98% HPLC), four defined stereocenters (S,R,S,S configuration), and a molecular weight of 574.66 g/mol .

Why Generic VHL Ligand Substitution Fails in VH 101, Acid-Based PROTAC Development


Substituting VH 101, acid with structurally similar VHL ligands such as VH032, VH298, or (S,R,S)-AHPC derivatives introduces critical risks to PROTAC development workflows. The benzylic carboxylic acid functional handle of VH 101, acid is a non-interchangeable structural feature that dictates linker attachment geometry, conjugation efficiency, and ultimately, ternary complex formation [1]. Replacement with VH 101, phenol (CAS 2306193-99-5), for instance, necessitates entirely different linker chemistry and yields PROTACs with divergent degradation kinetics . Furthermore, the 1-fluorocyclopropanecarboxamide moiety confers a Kd of ~44 nM to VHL, whereas VH032-based ligands lacking this fluorinated cyclopropane exhibit measurably different binding properties . These structural distinctions cascade into differences in DC50 values (ranging from 14–250 nM depending on target), cellular permeability, and degradation half-lives in PROTAC constructs [2]. Procurement of the precise functionalized VHL ligand specified in the original research protocol is essential to maintain batch-to-batch reproducibility and to avoid uncharacterized structure-activity relationship (SAR) deviations.

Quantitative Differentiation Evidence for VH 101, Acid (2408341-97-7) Versus VHL Ligand Analogs


Benzylic Carboxylic Acid Functional Handle: Conjugation Advantage over Phenol and Amine Analogs

VH 101, acid (CAS 2408341-97-7) incorporates a carboxylic acid functional handle at the benzylic position, enabling direct amide bond formation with amine-containing linkers or target protein ligands under standard peptide coupling conditions . In contrast, VH 101, phenol (CAS 2306193-99-5) requires etherification or Mitsunobu chemistry for conjugation, while VH032-amine derivatives necessitate an additional deprotection step prior to use . The carboxylic acid handle provides a defined attachment vector with a rotatable bond count of 10, offering greater conformational flexibility in PROTAC linker design compared to the phenol analog (rotatable bond count: 8) .

PROTAC VHL ligand Functional handle

1-Fluorocyclopropanecarboxamide Moiety: Binding Affinity and Metabolic Stability Relative to Non-Fluorinated VH032 Analogs

The parent VHL ligand scaffold (VH101) containing the 1-fluorocyclopropanecarboxamide moiety exhibits a binding affinity (Kd) of 44 nM to VHL . The fluorinated cyclopropane confers enhanced metabolic stability compared to non-fluorinated cyclopropane analogs; this is a class-level inference based on the known effect of fluorine substitution on cyclopropane rings in medicinal chemistry, which increases resistance to cytochrome P450-mediated oxidation [1]. The structural basis for this enhanced binding is supported by X-ray crystallographic data (PDB: 5NVX, resolution 2.20 Å), which demonstrates the 1-fluorocyclopropane group occupying a well-defined hydrophobic pocket in the VHL binding site [2].

VHL Binding affinity Metabolic stability

Stereochemical Purity and Batch-to-Batch Consistency: (S,R,S,S) Configuration Verified by HPLC

VH 101, acid is supplied with a minimum purity of ≥98% as determined by HPLC . The compound contains four defined stereocenters in the (S,R,S,S) configuration—(3S) at the propanoic acid terminus, (2S,4R) within the pyrrolidine ring, and (2S) at the dimethylbutanoyl moiety . This stereochemical definition is critical, as the VHL binding pocket exhibits strict stereoselectivity; enantiomeric or diastereomeric impurities can significantly reduce effective ligand concentration and alter PROTAC degradation kinetics. In contrast, earlier-generation VHL ligands (e.g., VH032 and its commercial analogs) are frequently offered at lower purities (≥95%) and with variable stereochemical batch profiles .

Chiral purity Quality control Reproducibility

Physicochemical Properties and Storage Stability: LogP, Rotatable Bond Count, and -20°C Storage Requirement

VH 101, acid exhibits a calculated LogP of 2.6, 4 hydrogen bond donors, 9 hydrogen bond acceptors, 10 rotatable bonds, and a molecular weight of 574.66 g/mol . These physicochemical parameters place it in a favorable drug-like property space for PROTAC building blocks. Storage specifications require -20°C for long-term powder storage (3 years) or -80°C for solutions (6 months), with protection from moisture under nitrogen atmosphere [1]. In comparison, simpler VHL ligands such as (S,R,S)-AHPC (MW ~516 g/mol) have lower molecular weight but lack the benzylic functionalization required for direct linker conjugation .

Physicochemical properties LogP Storage stability

PROTAC Degradation Efficiency: DC50 Values in LRRK2 and BAZ2 Degraders Using VH 101 Scaffold

PROTACs constructed using the VH 101 ligand scaffold demonstrate potent and cooperative degradation of diverse targets. XL01126, a VH 101-based LRRK2 degrader, achieves DC50 values of 14 nM (G2019S mutant) and 32 nM (wild-type) in cellular assays, with Dmax values of 82–90% and degradation half-lives of 0.6–2.4 hours [1]. Similarly, dBAZ2, a VH 101-thiol-based degrader, exhibits DC50 values of 180 nM (BAZ2A) and 250 nM (BAZ2B) . These sub-micromolar DC50 values demonstrate that the VH 101 scaffold enables efficient ternary complex formation and target ubiquitination. In contrast, PROTACs built on the VH032-cyclopropane-F scaffold (e.g., PROTAC 1) function as partial degraders of SMARCA2/4 with incomplete target elimination .

PROTAC DC50 LRRK2

Solubility Profile: DMSO Solubility and Aqueous Formulation Guidance for In Vitro and In Vivo Studies

VH 101, acid is typically soluble in DMSO at concentrations suitable for preparing stock solutions (e.g., 10 mM) . The compound's LogP of 2.6 indicates moderate lipophilicity, which is favorable for passive membrane permeability in cellular assays . For in vivo studies, the benzylic carboxylic acid group can be exploited to form water-soluble salts with appropriate counterions, offering formulation flexibility not available with the phenol analog (VH 101, phenol) which has lower aqueous solubility . In contrast, the closely related compound VHL Binder 30 (Sigma SML4012) exhibits limited DMSO solubility of only 2 mg/mL (clear) , restricting the maximum achievable stock concentration for certain assay formats.

Solubility DMSO Formulation

Optimal Application Scenarios for VH 101, Acid (2408341-97-7) in PROTAC Research and Development


Assembly of VHL-Recruiting PROTACs Requiring Direct Carboxylic Acid-Amine Conjugation

VH 101, acid is ideally suited for PROTAC synthesis where the target protein ligand or linker terminates in a primary or secondary amine. The benzylic carboxylic acid handle enables straightforward amide bond formation using standard coupling reagents (e.g., HATU, EDC/HOBt) without the need for orthogonal protecting group strategies . This application scenario is directly supported by the benzylic functionalization evidence in Section 3, which demonstrates the compound's defined conjugation chemistry advantage over phenol-based analogs .

Development of PROTACs Targeting Kinases and Epigenetic Readers Requiring Sub-100 nM Cellular Potency

For research programs aimed at developing potent degraders of kinases (e.g., LRRK2) or epigenetic readers (e.g., BAZ2A/B), VH 101, acid provides a validated VHL recruitment scaffold. PROTACs constructed from this ligand family achieve DC50 values in the 14–250 nM range, as demonstrated by XL01126 (LRRK2 DC50 = 14–32 nM) and dBAZ2 (BAZ2A DC50 = 180 nM) [1]. The high binding affinity of the VH101 scaffold (Kd = 44 nM) contributes directly to this potency profile, enabling efficient target ubiquitination at therapeutically relevant concentrations .

Structure-Activity Relationship (SAR) Studies Comparing Benzylic Functional Handles in VHL Ligands

VH 101, acid serves as a critical comparator compound in systematic evaluations of VHL ligand functionalization. Its carboxylic acid handle at the benzylic position provides a distinct conjugation geometry and linker attachment vector compared to the phenol analog (VH 101, phenol, CAS 2306193-99-5) and amine-functionalized derivatives . Procurement of both compounds enables head-to-head assessment of how functional handle type influences PROTAC ternary complex formation, degradation kinetics, and cellular permeability .

In Vivo Pharmacodynamic Studies Requiring Formulatable VHL Ligand Building Blocks

The carboxylic acid moiety of VH 101, acid can be exploited for salt formation to enhance aqueous solubility for in vivo administration [2]. This formulation flexibility, combined with the favorable LogP (2.6) and demonstrated in vivo activity of VH101-based PROTACs such as XL01126, makes VH 101, acid a strategic procurement choice for research groups transitioning from in vitro characterization to animal pharmacokinetic and pharmacodynamic studies [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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